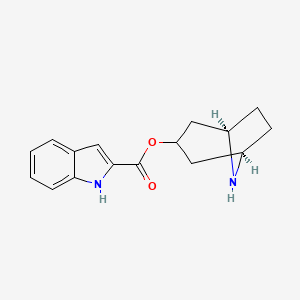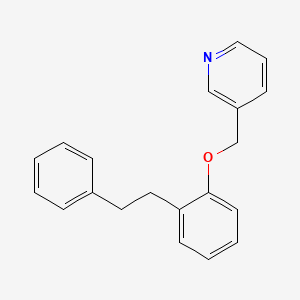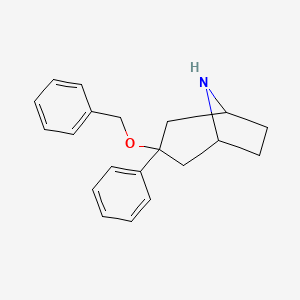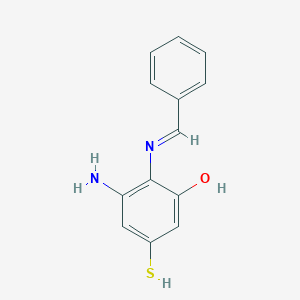![molecular formula C29H33NO3 B10842840 3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)
3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[8-(benzylmethylamino)octyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities .
Preparation Methods
The synthesis of 3-[8-(benzylmethylamino)octyloxy]xanthen-9-one involves several steps. One common method is the classical Grover, Shah, and Shah reaction, which uses a mixture of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[8-(benzylmethylam
Properties
Molecular Formula |
C29H33NO3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-[8-[benzyl(methyl)amino]octoxy]xanthen-9-one |
InChI |
InChI=1S/C29H33NO3/c1-30(22-23-13-7-6-8-14-23)19-11-4-2-3-5-12-20-32-24-17-18-26-28(21-24)33-27-16-10-9-15-25(27)29(26)31/h6-10,13-18,21H,2-5,11-12,19-20,22H2,1H3 |
InChI Key |
QDZBIUGFNUHGNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)
![3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol](/img/structure/B10842786.png)
![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)

![3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)

![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)


![3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)
![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)
